4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide
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Overview
Description
4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide is an organic compound that features a benzamide core substituted with an ethyl group and a 1,5-dimethylimidazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 1,5-dimethylimidazole, is alkylated using a suitable alkylating agent such as methyl iodide to form 1,5-dimethylimidazol-2-ylmethyl iodide.
Amidation Reaction: The alkylated imidazole derivative is then reacted with 4-aminobenzamide in the presence of a base such as sodium hydride to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using suitable electrophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole moiety.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, enzymes, or receptors, modulating their activity. The benzamide core can interact with various biological macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-propylbenzamide: Similar structure but with a propyl group instead of an ethyl group.
4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-butylbenzamide: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Properties
IUPAC Name |
4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-4-16-15(20)12-5-7-13(8-6-12)17-10-14-18-9-11(2)19(14)3/h5-9,17H,4,10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYINHQFNAVXDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NCC2=NC=C(N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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